molecular formula C19H13Cl3N2OS B11977811 N-(5-(2-Chlorobenzyl)-1,3-thiazol-2-YL)-3-(3,4-dichlorophenyl)acrylamide CAS No. 304895-82-7

N-(5-(2-Chlorobenzyl)-1,3-thiazol-2-YL)-3-(3,4-dichlorophenyl)acrylamide

Cat. No.: B11977811
CAS No.: 304895-82-7
M. Wt: 423.7 g/mol
InChI Key: JFAXRKZMRCYBSD-SOFGYWHQSA-N
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Description

N-(5-(2-Chlorobenzyl)-1,3-thiazol-2-YL)-3-(3,4-dichlorophenyl)acrylamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of N-(5-(2-Chlorobenzyl)-1,3-thiazol-2-YL)-3-(3,4-dichlorophenyl)acrylamide typically involves multiple steps. The process begins with the preparation of the thiazole ring, followed by the introduction of the chlorobenzyl group. The final step involves the formation of the acrylamide moiety. Reaction conditions often include the use of specific catalysts and solvents to facilitate the reactions.

Chemical Reactions Analysis

N-(5-(2-Chlorobenzyl)-1,3-thiazol-2-YL)-3-(3,4-dichlorophenyl)acrylamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used.

    Substitution: Halogenation and nitration are typical substitution reactions for this compound. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of N-(5-(2-Chlorobenzyl)-1,3-thiazol-2-YL)-3-(3,4-dichlorophenyl)acrylamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Compared to other similar compounds, N-(5-(2-Chlorobenzyl)-1,3-thiazol-2-YL)-3-(3,4-dichlorophenyl)acrylamide stands out due to its unique chemical structure and potential applications. Similar compounds include:

  • This compound
  • This compound Each of these compounds has distinct properties and applications, making them valuable in different contexts.

Properties

CAS No.

304895-82-7

Molecular Formula

C19H13Cl3N2OS

Molecular Weight

423.7 g/mol

IUPAC Name

(E)-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(3,4-dichlorophenyl)prop-2-enamide

InChI

InChI=1S/C19H13Cl3N2OS/c20-15-4-2-1-3-13(15)10-14-11-23-19(26-14)24-18(25)8-6-12-5-7-16(21)17(22)9-12/h1-9,11H,10H2,(H,23,24,25)/b8-6+

InChI Key

JFAXRKZMRCYBSD-SOFGYWHQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)/C=C/C3=CC(=C(C=C3)Cl)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)C=CC3=CC(=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

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